

In-depth Technical Guide: 2,2'-Oxybisbutan-1-ol

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Compound of Interest

Compound Name: 2,2'-Oxybisbutan-1-ol

Cat. No.: B15178004

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Introduction

2,2'-Oxybisbutan-1-ol is an organic chemical compound. Structurally, it is an ether, characterized by an oxygen atom connecting two butanol-derived groups. This guide provides a comprehensive overview of its discovery, history, chemical properties, and synthesis, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **2,2'-Oxybisbutan-1-ol** is presented below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Property	Value
Molecular Formula	C ₈ H ₁₈ O ₃
Molecular Weight	162.23 g/mol
CAS Number	6982-25-8
Appearance	Colorless liquid
Boiling Point	254 °C (estimated)
Density	0.98 g/cm ³ (estimated)
Solubility	Soluble in many organic solvents

Historical Context and Discovery

The specific historical details surrounding the initial synthesis and discovery of **2,2'-Oxybisbutan-1-ol** are not extensively documented in scientific literature, suggesting it did not play a pivotal role in major historical chemical developments. However, its synthesis falls under the well-established Williamson ether synthesis, a method developed in the 1850s by Alexander Williamson. This reaction fundamentally advanced the understanding of ether structures and organic synthesis.

The synthesis of ethers like **2,2'-Oxybisbutan-1-ol** would have become a routine laboratory procedure following the establishment of the Williamson ether synthesis. Its existence and basic properties can be inferred from the systematic study of ethers and diols throughout the late 19th and early 20th centuries.

Synthesis and Experimental Protocols

The primary method for synthesizing **2,2'-Oxybisbutan-1-ol** is a variation of the Williamson ether synthesis. A detailed experimental protocol is outlined below.

Williamson Ether Synthesis of **2,2'-Oxybisbutan-1-ol**

This protocol describes the reaction of a sodium alkoxide with a halo-alcohol.

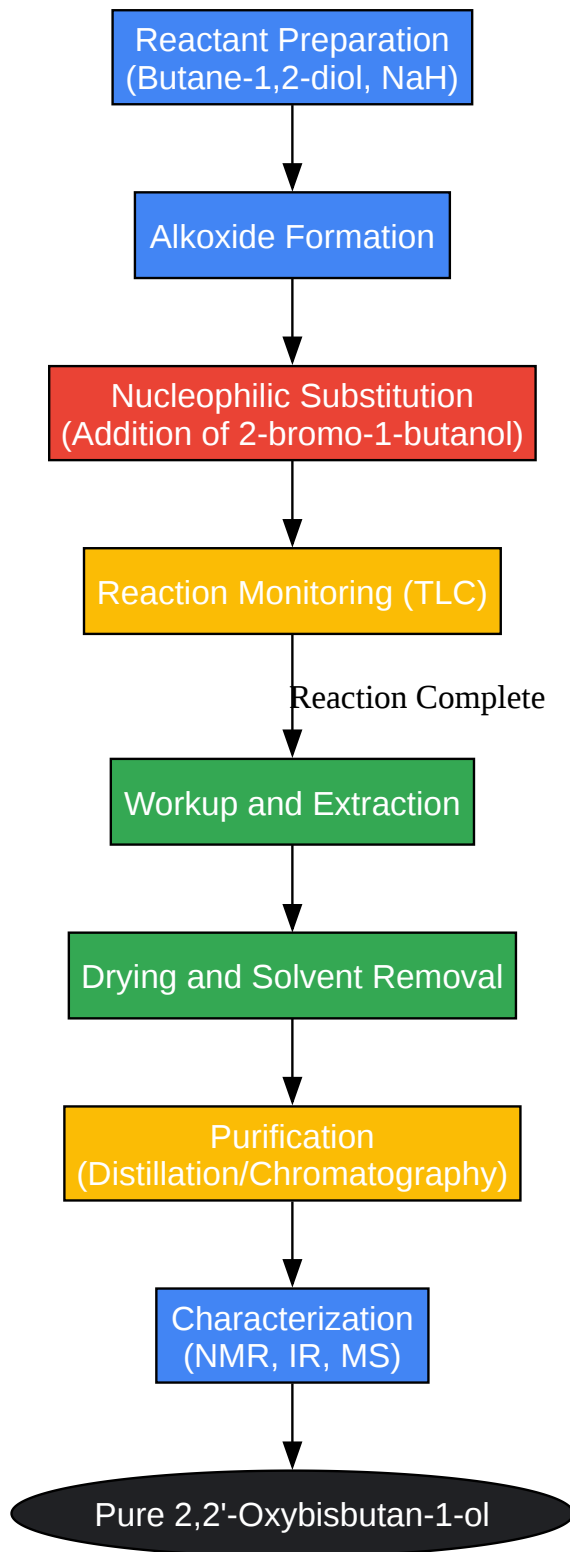
- Materials:
 - Butane-1,2-diol
 - Sodium hydride (NaH)
 - 2-bromo-1-butanol
 - Anhydrous diethyl ether (or THF)
 - Distilled water
 - Saturated sodium chloride solution (brine)
 - Anhydrous magnesium sulfate (MgSO₄)

- Procedure:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve butane-1,2-diol in anhydrous diethyl ether.
 - Slowly add sodium hydride to the solution at 0 °C to form the sodium alkoxide. Hydrogen gas will evolve, so proper ventilation is crucial.
 - Once the hydrogen evolution ceases, add 2-bromo-1-butanol dropwise from the dropping funnel.
 - After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting materials.
 - Cool the reaction mixture to room temperature and quench by the slow addition of distilled water.
 - Transfer the mixture to a separatory funnel, wash with brine, and separate the organic layer.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - Purify the crude product by fractional distillation or column chromatography to yield pure **2,2'-Oxybisbutan-1-ol**.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of **2,2'-Oxybisbutan-1-ol**.

Synthesis and Purification Workflow



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Caption: General workflow for the synthesis of **2,2'-Oxybisbutan-1-ol**.

Applications in Research and Drug Development

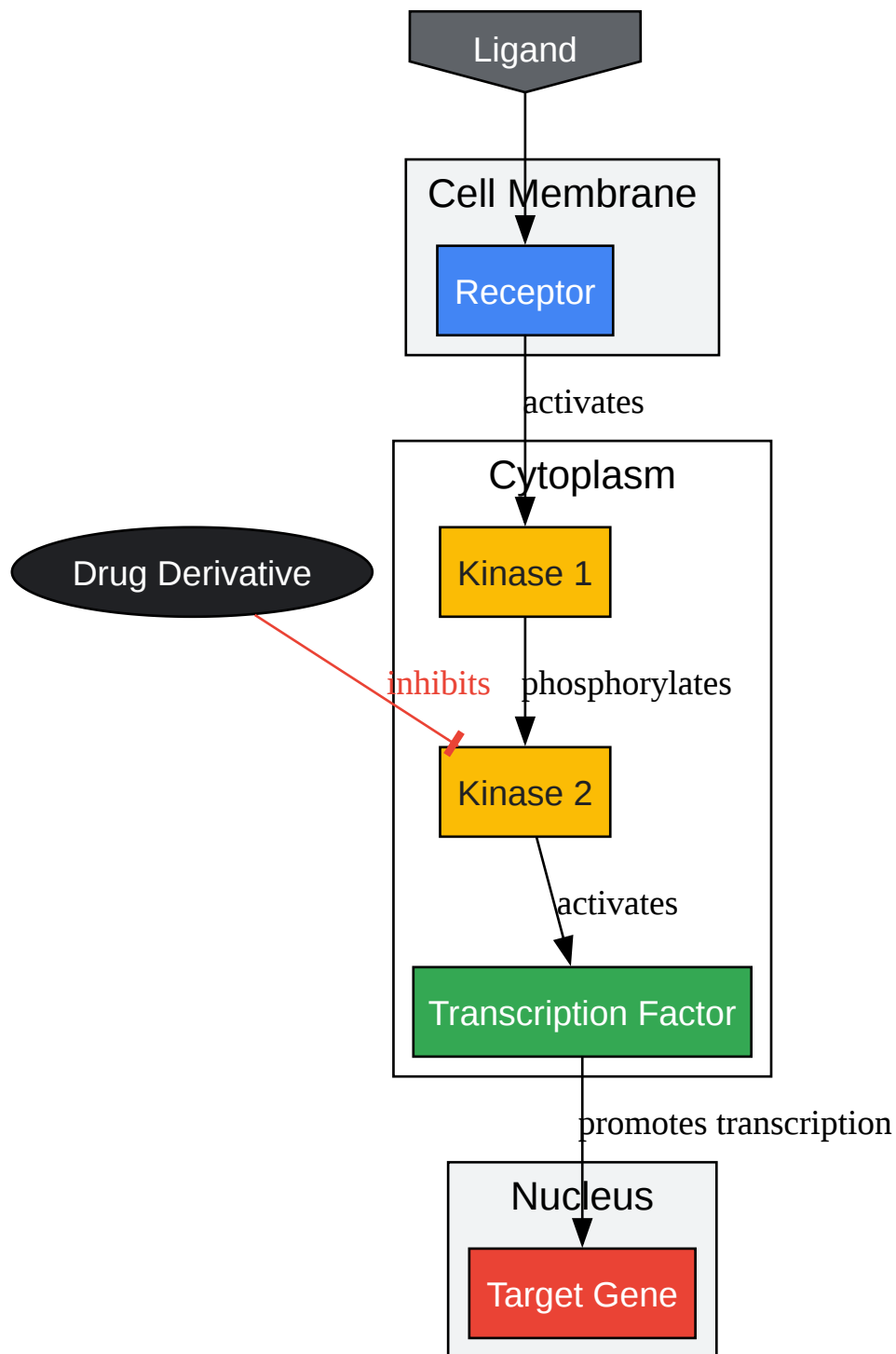
While **2,2'-Oxybisbutan-1-ol** itself is not a prominent pharmaceutical agent, its structural motifs are relevant in medicinal chemistry. The ether linkage is a common feature in many drug molecules, providing metabolic stability and influencing solubility and binding characteristics. The hydroxyl groups can serve as handles for further chemical modification or as hydrogen bond donors in interactions with biological targets.

Researchers may use compounds like **2,2'-Oxybisbutan-1-ol** as building blocks or scaffolds in the synthesis of more complex molecules with potential therapeutic activity. Its diol and ether functionalities allow for a range of chemical transformations, making it a versatile starting material for creating libraries of compounds for screening.

Signaling Pathway Analysis (Hypothetical)

There are no known specific signaling pathways directly modulated by **2,2'-Oxybisbutan-1-ol**. However, if a drug molecule derived from this scaffold were developed, its mechanism of action would be investigated. The diagram below represents a hypothetical signaling pathway that such a derivative might inhibit.

Hypothetical Drug Inhibition Pathway

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Caption: Hypothetical inhibition of a kinase by a drug derivative.

Conclusion

2,2'-Oxybisbutan-1-ol is a simple diether-diol whose significance lies more in its representation of a class of organic compounds and its utility as a potential building block in organic synthesis rather than a rich, documented history of its own. The fundamental chemical principles and reactions that govern its synthesis are well-understood and form part of the bedrock of modern organic chemistry. For drug development professionals, its value is in the potential for derivatization to create novel molecules with desired pharmacological properties.

- To cite this document: BenchChem. [In-depth Technical Guide: 2,2'-Oxybisbutan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15178004#discovery-and-history-of-2-2-oxybisbutan-1-ol\]](https://www.benchchem.com/product/b15178004#discovery-and-history-of-2-2-oxybisbutan-1-ol)

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